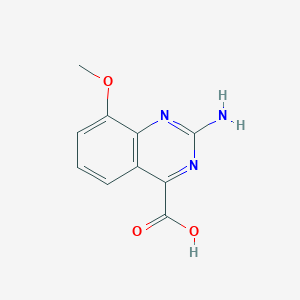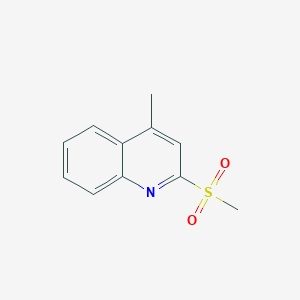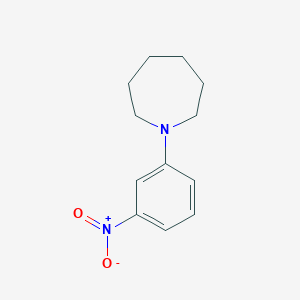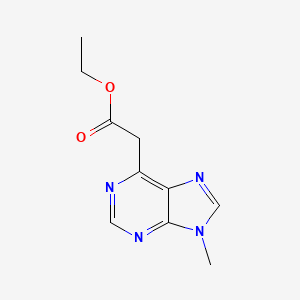
ethyl 2-(9-methyl-9H-purin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9-methyl-9H-purin-6-yl)acetate typically involves the reaction of 9-methyl-9H-purine-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted purine derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are useful in studying purine metabolism and function.
Biology: The compound can be used in the synthesis of nucleoside analogs, which are important tools in molecular biology for studying DNA and RNA interactions.
Medicine: Purine derivatives have potential therapeutic applications, including antiviral and anticancer activities. This compound may be explored for its potential in drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(9-methyl-9H-purin-6-yl)acetate involves its interaction with biological molecules, particularly nucleic acids. As a purine derivative, it can mimic natural nucleotides and potentially interfere with DNA and RNA synthesis. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its application, such as antiviral or anticancer activity.
Comparison with Similar Compounds
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate can be compared with other purine derivatives such as:
Acyclovir: A well-known antiviral drug that targets viral DNA polymerase.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Uniqueness
What sets this compound apart is its specific ester functional group, which can influence its solubility, stability, and reactivity
List of Similar Compounds
- Acyclovir
- Ganciclovir
- 6-Mercaptopurine
- Ethyl 2-(6-amino-9H-purin-9-yl)acetate
- Ethyl (4-(5-(9H-purin-6-ylthio)pentanoyl)-1-piperazinyl)acetate
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
ethyl 2-(9-methylpurin-6-yl)acetate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-8(15)4-7-9-10(12-5-11-7)14(2)6-13-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
MQYJIZBIUYQDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C(=NC=N1)N(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





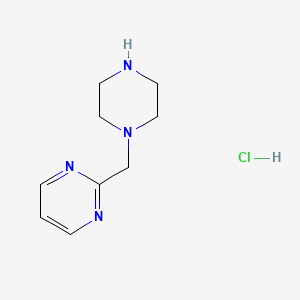


![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
